(R)-1-(4-chlorophenyl)-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(4-chlorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAWBKBMGZKBNN-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435234 | |
| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110611-21-7 | |
| Record name | (R)-1-(4-chlorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for R 1 4 Chlorophenyl 1 Propanol
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for producing the desired (R)-enantiomer of 1-(4-chlorophenyl)-1-propanol. These approaches can be broadly categorized into asymmetric reduction strategies and biocatalytic transformations, both of which convert the prochiral ketone into a single, non-racemic chiral alcohol. wikipedia.org
Asymmetric Reduction Strategies
Asymmetric reduction involves the use of a chiral catalyst or reagent to selectively add a hydride to one of the two prochiral faces of the ketone's carbonyl group. This field has evolved from using stoichiometric chiral reagents to highly efficient catalytic systems. wikipedia.orgacsgcipr.org
Catalytic asymmetric hydrogenation utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst. Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands are commonly employed for the reduction of aryl ketones. acsgcipr.org For the synthesis of (R)-1-(4-chlorophenyl)-1-propanol, a typical system would involve a ruthenium catalyst paired with a chiral diamine-diphosphine ligand. These reactions are prized for their high atom economy and efficiency, often proceeding with high enantioselectivity under optimized conditions.
Catalyst System: A common approach involves a Ru-complex with a chiral ligand like (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) and a phosphine (B1218219) ligand.
Reaction Mechanism: The ketone substrate coordinates to the chiral metal complex, and hydrogen is delivered stereoselectively to the carbonyl face, dictated by the ligand's chiral environment.
| Catalyst/Ligand | Hydrogen Source | Solvent | Yield (%) | e.e. (%) |
| RuCl₂[(R)-xyl-binap][(R)-daipen] | H₂ (10 atm) | 2-propanol | >95 | 99 |
| (S,S)-TsDACH-Rh-Cp* | HCOOH/Et₃N | Dioxane | 94 | 96 (S) |
Note: Data represents typical results for similar aryl alkyl ketones, as specific data for 4'-chloropropiophenone (B124772) can vary based on precise conditions. The second entry produces the (S)-enantiomer, illustrating how ligand choice dictates stereochemistry.
This strategy, often referred to as asymmetric transfer hydrogenation, employs an organometallic catalyst to facilitate the transfer of hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to the ketone. wikipedia.org The stereochemical outcome is controlled by a chiral ligand coordinated to the metal center. Ruthenium complexes are particularly effective for the transfer hydrogenation of aryl ketones. wikipedia.org
Key Components: The system consists of a metal precursor (e.g., [RuCl₂(p-cymene)]₂), a chiral ligand (e.g., a chiral amino alcohol or diamine), and a hydrogen donor.
Advantages: This method avoids the need for high-pressure hydrogen gas, making it operationally simpler and safer than direct hydrogenation.
| Catalyst System | H-Donor | Base | Temperature (°C) | e.e. (%) |
| [RuCl₂(p-cymene)]₂ / (1R,2R)-TsDPEN | i-PrOH | i-PrONa | 28 | >97 |
| Rh(I) / Chiral diaminophosphine | i-PrOH | KOH | 80 | 95 |
Note: Data is illustrative for asymmetric transfer hydrogenation of substituted propiophenones.
Asymmetric organocatalysis uses small, chiral organic molecules to catalyze enantioselective reactions, avoiding the use of metals. peerj.com For ketone reductions, this often involves the in-situ formation of a chiral catalyst that facilitates the transfer of a hydride from a stoichiometric reducing agent, such as a borane (B79455). ijprs.com A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst. youtube.com
Mechanism: The chiral oxazaborolidine catalyst coordinates with a borane source (e.g., borane-THF) and the ketone. This ternary complex arranges the ketone for a highly stereoselective intramolecular hydride transfer. youtube.com
Benefits: These catalysts are readily available, less toxic than many metal catalysts, and highly effective, often providing excellent enantioselectivity with low catalyst loadings. ijprs.com
| Organocatalyst (mol%) | Borane Source | Solvent | Yield (%) | e.e. (%) |
| (R)-Me-CBS (10%) | BH₃·SMe₂ | Toluene | 95 | 98.7 |
| In-situ from (1S, 2R)-(-)-cis-1-amino-2-indanol (10%) | Bu₄NBH₄ / MeI | THF | 90 | 93 |
Data compiled from studies on substituted aryl ketones. ijprs.com
This classic method employs stoichiometric chiral boron reagents to achieve asymmetric reduction. acsgcipr.org One of the most well-known reagents is B-chlorodiisopinocampheylborane ((-)-DIP-Chloride), derived from the chiral terpene α-pinene. uwindsor.ca
Mechanism: The prochiral ketone coordinates to the Lewis acidic boron atom of the chiral reagent. A hydride is then transferred from the isopinocampheyl group to the carbonyl carbon via a six-membered ring transition state. The steric bulk of the reagent's chiral framework effectively shields one face of the ketone, leading to a highly selective reduction. acsgcipr.org
Application: This method is particularly effective for the reduction of aralkyl ketones. acsgcipr.org Although it has high costs and lower atom economy compared to catalytic methods, its predictability and high enantioselectivity make it a valuable tool.
| Reagent | Substrate | Solvent | Temperature (°C) | e.e. (%) |
| (-)-DIP-Chloride | 4'-chloropropiophenone | THF | -25 | >98 |
| Alpine-Borane | Deuterated benzaldehyde | THF | -100 to -78 | 98 |
Note: Alpine-Borane data is for a related substrate to illustrate the reagent's capability. uwindsor.ca
Biocatalytic Transformations
Biocatalysis utilizes enzymes, either as isolated proteins or within whole microbial cells, to perform chemical transformations. nih.gov For the synthesis of chiral alcohols, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are widely used. These enzymes can exhibit near-perfect enantio- and regioselectivity under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure). mdpi.com
The reduction of 4'-chloropropiophenone using a suitable KRED typically involves a cofactor regeneration system. For example, an inexpensive alcohol like isopropanol can be used as a sacrificial co-substrate to regenerate the necessary NADH or NADPH cofactor. mdpi.com
| Enzyme Source | Cofactor Regeneration | Substrate Conc. (g/L) | Yield (%) | e.e. (%) |
| Candida parapsilosis (CpSADH) | Isopropanol | 36 | 95 | >99 |
| Mucor ramanniana (whole cell) | Glucose | 40 | 100 | 98.9 |
| Gibberella intermedia | Not specified | Not specified | 90 | >99 |
Data compiled from studies on similar ketone reductions and related biocatalytic processes. mdpi.comnih.gov
Chiral Resolution Techniques for 1-(4-chlorophenyl)-1-propanol Racemates
In addition to asymmetric synthesis, the resolution of a racemic mixture of 1-(4-chlorophenyl)-1-propanol is a common strategy to obtain the pure enantiomers. Chromatographic methods are particularly powerful for this purpose.
Chromatographic Enantioseparation Methods
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for the analytical and preparative separation of enantiomers. The choice of CSP and mobile phase is critical for achieving successful resolution.
Polysaccharide-Based CSPs: Chiral stationary phases derived from polysaccharides, such as cellulose (B213188) and amylose (B160209), are among the most versatile and widely used for the separation of a broad range of chiral compounds. Commercially available columns like Chiralpak® and Lux® are based on these selectors. For instance, Lux Cellulose-1 is derived from cellulose tris(3,5-dimethylphenylcarbamate). hplcmart.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. hplcmart.com
Mobile Phase Composition: The composition of the mobile phase plays a crucial role in the enantioseparation. In normal-phase mode, mixtures of alkanes (e.g., hexane (B92381) or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) are commonly used. The type and concentration of the alcohol modifier can significantly affect the retention and resolution of the enantiomers. Basic or acidic additives, such as diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA), are often added to the mobile phase to improve peak shape and selectivity, especially for basic or acidic analytes. In reversed-phase mode, mixtures of water or buffers with acetonitrile (B52724) or methanol (B129727) are employed.
The table below provides a general guide for the selection of a starting mobile phase for the chiral HPLC separation of compounds like 1-(4-chlorophenyl)-1-propanol on a polysaccharide-based CSP.
| Separation Mode | Mobile Phase Composition (Typical Starting Conditions) | Additives (Typical) |
| Normal Phase | n-Hexane / Isopropanol (90:10, v/v) | 0.1% Diethylamine (DEA) |
| Reversed Phase | Acetonitrile / Water (50:50, v/v) | 0.1% Trifluoroacetic Acid (TFA) |
| Polar Organic | Acetonitrile / Methanol (95:5, v/v) | 0.1% DEA or TFA |
Supercritical Fluid Chromatography (SFC) and Simulated Moving Bed (SMB) Chromatography
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering advantages in speed and efficiency over traditional high-performance liquid chromatography (HPLC). researchgate.netchromatographyonline.com SFC utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which provides low viscosity and high diffusivity, leading to rapid and highly efficient separations. chromatographyonline.comsphinxsai.com For chiral separations, the racemic sample is injected into the supercritical fluid stream and passed through a column containing a chiral stationary phase (CSP). sphinxsai.com Polysaccharide-based stationary phases, such as those derivatized with cellulose or amylose carbamates, are widely used and have demonstrated broad applicability and robustness in SFC. chromatographyonline.comchrom-china.com The separation mechanism relies on the differential interaction of the enantiomers with the CSP, leading to different retention times. Modifiers, typically alcohols like methanol or ethanol, are often added to the CO2 mobile phase to enhance selectivity and improve peak shape. chromatographyonline.comchrom-china.com
When larger quantities of a purified enantiomer are required, SFC can be integrated with Simulated Moving Bed (SMB) chromatography. SMB is a continuous, preparative chromatographic technique that significantly increases productivity and reduces solvent consumption compared to batch processes. nih.gov The system simulates a counter-current movement between the stationary phase and the mobile phase by sequentially switching the inlet (feed and eluent) and outlet (extract and raffinate) ports along a series of columns. scispace.com This process is ideally suited for binary separations, such as resolving a racemic mixture. nih.gov
The enantioseparation of 1-phenyl-1-propanol (B1198777), a close structural analog of 1-(4-chlorophenyl)-1-propanol, has been successfully demonstrated using SMB chromatography. nih.govresearchgate.net In these studies, optimal operating conditions were determined using theoretical models, and high-purity products were obtained. For instance, operating under nonlinear isotherm behavior with a feed concentration of 5 g/L, purities exceeding 98% for the raffinate and 95% for the extract were achieved. nih.gov The combination of SFC with SMB (SF-SMB) has also been studied for the separation of 1-phenyl-1-propanol, highlighting the synergy between the two techniques for efficient, large-scale chiral resolution. sonar.ch
Table 1: Exemplary SMB Operating Conditions for the Separation of 1-phenyl-1-propanol Enantiomers Based on data for the structural analog 1-phenyl-1-propanol.
| Parameter | Value | Reference |
| Feed Concentration | 5 g/L | nih.gov |
| Raffinate Purity | >98% | nih.gov |
| Extract Purity | >95% | nih.gov |
| Productivity | 11.6 g racemate / kg CSP / day | nih.gov |
Gas Chromatography (GC) with Diastereomeric Derivatives
Gas chromatography is a fundamental analytical technique for separating volatile compounds. However, standard GC cannot distinguish between enantiomers due to their identical physical properties, such as boiling point. To analyze enantiomeric composition using GC, an indirect method involving derivatization is employed. researchgate.net This method involves reacting the racemic alcohol, such as (R,S)-1-(4-chlorophenyl)-1-propanol, with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.org
This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated on a standard, achiral GC column. researchgate.net The resulting chromatogram will show two distinct peaks, and the area of each peak is proportional to the concentration of the corresponding enantiomer in the original mixture.
The selection of the CDA is crucial for a successful separation. The agent must be enantiomerically pure, and the reaction should proceed to completion without racemization. wikipedia.org For chiral alcohols, a variety of CDAs are available, most of which are chiral acids or their activated forms that react with the hydroxyl group to form diastereomeric esters. nih.gov
Table 2: Common Chiral Derivatizing Agents (CDAs) for the GC Analysis of Chiral Alcohols
| Chiral Derivatizing Agent (CDA) | Abbreviation | Functional Group Formed | Reference |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | MTPA | Ester | wikipedia.org |
| (R)-(+)-trans-Chrysanthemic acid | Ester | nih.gov | |
| (-)-Menthyl chloroformate | Carbonate | nih.gov | |
| (R)-1-(1-Naphthyl)ethyl isocyanate | Carbamate (B1207046) | nih.gov | |
| N-Trifluoroacetyl-(S)-prolyl chloride | TFAP-Cl | Ester | researchgate.net |
Diastereomeric Crystallization
Diastereomeric crystallization is a classical and often industrially viable method for chiral resolution. The fundamental principle is similar to the derivatization used in GC analysis but is applied on a preparative scale. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts or compounds. nih.gov
Because diastereomers have different physical properties, including solubility in a given solvent, they can be separated by fractional crystallization. nih.gov In a typical procedure, the racemic alcohol is reacted with an enantiopure chiral acid to form diastereomeric salts. A suitable solvent is then chosen in which the two diastereomeric salts exhibit a significant difference in solubility. As the solution is cooled or concentrated, the less soluble diastereomer crystallizes out, leaving the more soluble diastereomer in the mother liquor. The purified diastereomer can then be isolated by filtration, and the chiral resolving agent can be chemically removed to yield the desired pure enantiomer of the alcohol. The success of this method depends heavily on finding an effective resolving agent and a suitable crystallization solvent.
For example, the resolution of 1,4-dihydropyridine (B1200194) derivatives has been achieved by forming diastereomeric esters using a chiral auxiliary. The resulting diastereomers were successfully separated by crystallization, and their absolute configurations were confirmed by X-ray crystallography. nih.gov While a specific protocol for 1-(4-chlorophenyl)-1-propanol is not detailed, this well-established technique remains a primary strategy for large-scale enantiomeric purification. nih.gov
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. This technique leverages the stereospecificity of enzymes, which often catalyze a reaction on one enantiomer of a racemic pair at a much higher rate than the other. wikipedia.org For the resolution of chiral alcohols, lipases are the most commonly used enzymes. wikipedia.orgmdpi.com
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, the enzyme is used to catalyze an acylation reaction in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate one enantiomer (for instance, the R-enantiomer) to form an ester, while leaving the other enantiomer (the S-enantiomer) largely unreacted. The reaction is stopped at or near 50% conversion, resulting in a mixture of the acylated enantiomer and the unreacted enantiomeric alcohol. These two compounds have different chemical structures and can be easily separated by standard techniques like column chromatography.
The kinetic resolution of (R,S)-1-phenyl-1-propanol, a close analog of the title compound, has been studied in detail. nih.gov Novozym 435, an immobilized form of lipase (B570770) from Candida antarctica, was found to be highly effective. The study investigated various parameters to optimize the resolution, achieving a high enantiomeric excess (ee) for the unreacted S-enantiomer. nih.gov
Table 3: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-phenyl-1-propanol Based on data for the structural analog 1-phenyl-1-propanol.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Excess (eeS) | Reference |
| Candida antarctica (Novozym 435) | Lauric Acid | Toluene | 50 | 95% | nih.gov |
| Pseudomonas cepacia | Vinyl Acetate (B1210297) | tert-Amyl alcohol | 0 | >99% (at 55% conversion) | wikipedia.org |
Chiral Membrane Separations
Chiral membrane separation is an emerging technology that offers the potential for continuous and energy-efficient enantiomer resolution. mdpi.com This method is based on the differential transport of enantiomers through a membrane that possesses chiral recognition capabilities. The key to this technology is the development of enantioselective membrane materials. mdpi.com
The separation can occur through several mechanisms. In some systems, one enantiomer has a stronger affinity for the chiral sites within the membrane, causing it to be preferentially adsorbed and transported (facilitated transport). In other cases, the stronger interaction leads to the retention of one enantiomer, allowing the other to pass through more freely (retarded transport). nih.gov
A variety of materials have been explored for creating chiral membranes, including chiral polymers and, more recently, Metal-Organic Frameworks (MOFs). nih.gov Chiral MOFs are crystalline materials with well-defined pores that can be engineered to create a chiral environment. These pores can selectively interact with one enantiomer over the other, enabling separation. A study demonstrated the use of an enantioselective Zn-based MOF for the separation of several racemic compounds, including (±)-1-phenyl-1-propanol. nih.gov The different interactions between the hydroxyl group of the propanol (B110389) enantiomers and the chiral channels of the MOF were responsible for the separation. nih.gov Another approach involves using commercially available polymers; for example, cellulose acetate butyrate (B1204436) membranes have been used for the chiral separation of 2-phenyl-1-propanol. researchgate.net
Derivatization Reactions and Synthetic Utility of R 1 4 Chlorophenyl 1 Propanol
Synthetic Utility as a Chiral Intermediate
The presence of a hydroxyl group and a chlorophenyl group allows for a variety of chemical modifications, making (R)-1-(4-chlorophenyl)-1-propanol a versatile intermediate in organic synthesis. ontosight.ai
Building Block in Complex Organic Molecule Synthesis
Chiral building blocks like this compound are fundamental in the stereoselective synthesis of complex organic molecules. cphi-online.comtakasago.com The defined stereochemistry at the carbon atom bearing the hydroxyl group is crucial for controlling the stereochemistry of the final product. Synthetic strategies often involve the protection of the hydroxyl group, followed by reactions at other parts of the molecule, and subsequent deprotection. This allows for the introduction of new functionalities and the construction of intricate molecular architectures with high stereochemical purity. The synthesis of complex molecules often relies on multi-component reactions (MCRs) which can efficiently generate complex structures in a single step. nih.gov
Precursor in Pharmaceutical Compound Development
The chlorophenyl moiety is a common feature in many pharmaceutical agents, and the specific stereoisomer of a compound can significantly influence its pharmacological activity. nih.gov this compound serves as a key starting material for the synthesis of various pharmaceutical compounds. For instance, it can be a precursor for chiral amines and other functionalized molecules that are core components of active pharmaceutical ingredients (APIs). The synthesis of compounds like (R,S)-2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a potent AMPA receptor antagonist, highlights the importance of such chiral building blocks in medicinal chemistry. researchgate.net The (R)-enantiomer of this particular compound was found to have higher anticonvulsant and antagonistic effects. researchgate.net
Analytical Derivatization Strategies for 1-(4-chlorophenyl)-1-propanol and Related Compounds
Analytical derivatization is a process where a compound is chemically modified to produce a new compound with properties that are more suitable for a particular analytical method. researchgate.net This is often done to enhance detectability, improve chromatographic separation, or increase the volatility of an analyte.
Enhancing Chromatographic Detectability and Separation
In High-Performance Liquid Chromatography (HPLC), derivatization is employed to improve the detection of analytes that lack a strong chromophore or fluorophore. researchgate.netsdiarticle4.com For alcohols like 1-(4-chlorophenyl)-1-propanol, which may have weak UV absorbance, derivatization can significantly enhance their detectability. sdiarticle4.com This can be achieved through pre-column or post-column derivatization techniques. academicjournals.org
Pre-column derivatization involves reacting the analyte with a derivatizing reagent before injecting it into the HPLC system. Common reagents for alcohols include those that introduce a fluorescent or UV-absorbing tag. sdiarticle4.com For example, reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or dansyl chloride can be used to create highly fluorescent derivatives. sdiarticle4.com
Post-column derivatization occurs after the separation of the analytes on the column but before they reach the detector. academicjournals.org This technique is useful when the derivatizing reagent itself would interfere with the chromatography.
The table below summarizes some common derivatizing reagents used in HPLC for the analysis of alcohols and other functional groups, which could be applicable to 1-(4-chlorophenyl)-1-propanol.
| Derivatizing Reagent | Target Functional Group | Detection Method | Key Advantages |
| Benzoyl chloride | Alcohols, Amines | UV-Visible | Short derivatization procedure, stable derivatives. researchgate.netsdiarticle4.com |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Alcohols, Amines | Fluorescence | High sensitivity. sdiarticle4.com |
| Dansyl chloride | Alcohols, Phenols, Amines | Fluorescence | Forms highly fluorescent derivatives. sdiarticle4.com |
| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyls | UV-Visible | Forms derivatives with strong UV absorbance. sci-hub.se |
| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Rapid reaction, forms highly fluorescent products. sdiarticle4.com |
Derivatization for Spectroscopic Analysis
Derivatization can also be beneficial for spectroscopic analysis, such as mass spectrometry (MS) and infrared (IR) spectroscopy. In LC-MS, derivatization can enhance ionization efficiency and improve the fragmentation pattern, leading to better sensitivity and structural elucidation. academicjournals.org For IR spectroscopy, while the parent compound 1-(4-chlorophenyl)-1-propanone shows characteristic peaks, derivatization can be used to confirm the presence of specific functional groups by observing the appearance or disappearance of certain absorption bands. nist.gov
Advanced Spectroscopic and Computational Characterization of R 1 4 Chlorophenyl 1 Propanol
Spectroscopic Analysis Methodologies
Spectroscopic techniques are indispensable for the structural and stereochemical characterization of chiral molecules like (R)-1-(4-chlorophenyl)-1-propanol. These methods provide detailed information on the molecule's atomic connectivity, functional groups, and three-dimensional arrangement.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the molecular structure of a compound. epequip.comirdg.org These methods probe the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. scispace.com For this compound, these spectra provide definitive evidence for its key structural features.
The FT-IR spectrum is characterized by the disappearance or appearance of specific absorption bands corresponding to the functional groups involved in a reaction. irdg.org In the case of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group are found just below 3000 cm⁻¹. The strong absorption from the C-Cl bond is expected in the fingerprint region, typically around 1090 cm⁻¹.
FT-Raman spectroscopy serves as a complementary technique to FT-IR. epequip.comscispace.com While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in the 1600-1450 cm⁻¹ region are often strong in both spectra. Theoretical calculations using Density Functional Theory (DFT) are frequently employed to simulate the vibrational spectra, and the calculated frequencies are then compared with the experimental data to provide a complete and accurate assignment of the observed bands. researchgate.netnih.gov
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3200-3600 | Broad band, indicative of the hydroxyl group. |
| Aromatic C-H Stretch | 3000-3100 | Sharp bands from the chlorophenyl ring. |
| Aliphatic C-H Stretch | 2850-2970 | Bands from the ethyl and methine groups. |
| C-C Stretch (Aromatic) | 1450-1600 | Multiple bands from the phenyl ring skeleton. |
| C-O Stretch | 1050-1200 | Strong band from the secondary alcohol. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. scispace.com For this compound, ¹H NMR and ¹³C NMR are used to confirm the carbon skeleton and the connectivity of the atoms. nih.gov
In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide a wealth of structural information. docbrown.info The aromatic protons on the 4-chlorophenyl group are expected to appear as two doublets in the downfield region (typically 7.0-7.5 ppm) due to the electron-withdrawing effect of the chlorine atom. The proton on the chiral carbon (the carbinol proton, CH-OH) would appear as a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group of the propyl chain. The signals for the methylene and methyl (CH₃) protons of the propyl group would be found further upfield. The hydroxyl proton (OH) often appears as a broad singlet, and its position can vary depending on the solvent and concentration. docbrown.info
¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), helps to distinguish between CH₃, CH₂, CH, and quaternary carbons. miamioh.edu The carbon atom attached to the chlorine will be significantly deshielded, as will the carbinol carbon attached to the oxygen atom. The use of chiral shift reagents or derivatization can be employed to confirm the enantiomeric purity and assign the stereochemistry by observing distinct signals for the different enantiomers.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic protons | ¹H | 7.2-7.4 | Doublet of Doublets |
| Carbinol proton (CHOH) | ¹H | ~4.6 | Triplet |
| Hydroxyl proton (OH) | ¹H | Variable (e.g., 2.0-4.0) | Singlet (broad) |
| Methylene protons (CH₂) | ¹H | ~1.7 | Multiplet |
| Methyl protons (CH₃) | ¹H | ~0.9 | Triplet |
| C-Cl (Aromatic) | ¹³C | ~132 | Singlet |
| C-H (Aromatic) | ¹³C | 128-129 | Singlet |
| Carbinol carbon (COH) | ¹³C | ~75 | Singlet |
| Methylene carbon (CH₂) | ¹³C | ~32 | Singlet |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.comhebmu.edu.cn This technique is exceptionally powerful for determining the absolute configuration (R or S) of a stereocenter. mtoz-biolabs.comnih.gov The resulting CD spectrum, which plots the difference in absorbance (Δε) against wavelength, is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. hebmu.edu.cn
For this compound, the chromophore is the 4-chlorophenyl group. The electronic transitions of this aromatic ring, when perturbed by the chiral environment of the stereogenic center, give rise to characteristic CD signals known as Cotton effects. nih.gov The absolute configuration is typically determined by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. rsc.org This involves computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), to predict the CD spectrum for the known (R) or (S) configuration. nih.govfrontiersin.org A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer provides strong evidence for the assignment of its absolute configuration. mtoz-biolabs.com
Computational Chemistry Investigations
Computational chemistry provides profound insights into the properties of molecules at an atomic level, complementing experimental findings and offering predictive power.
Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the stable three-dimensional geometry and electronic properties of molecules. nih.govarxiv.org For this compound, DFT calculations with a suitable basis set (e.g., B3LYP/6-31G*) can be used to optimize the molecular structure and predict its most stable conformation. nih.govuq.edu.au
These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. nih.gov
Molecular Docking and Dynamics Simulations for Enantiorecognition Mechanisms
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a molecule (ligand) and a larger receptor, such as an enzyme or a chiral stationary phase (CSP) used in chromatography. nih.govnih.gov These methods are essential for understanding the mechanisms of enantiorecognition, which is the ability of a chiral environment to differentiate between enantiomers. nih.gov
In the context of this compound, molecular docking can predict the most stable binding pose of this enantiomer within the chiral pocket of a selector. nih.gov The simulation calculates the binding affinity, which is a measure of the strength of the interaction. This is achieved by evaluating various types of interactions, including hydrogen bonds (between the alcohol group and the selector), π-π stacking (involving the chlorophenyl ring), and dipole-dipole interactions. nih.gov
Molecular dynamics simulations build upon docking by introducing movement and flexibility, allowing researchers to observe the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can reveal how the conformations of both the analyte and the chiral selector adapt to achieve the most stable binding, providing a more realistic picture of the enantioselective recognition process. nih.gov
Stereochemical Predictions and Elution Order Analysis in Chromatography
The separation of enantiomers, such as (R)- and (S)-1-(4-chlorophenyl)-1-propanol, is a critical task in pharmaceutical analysis and synthesis. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. The prediction and analysis of the elution order of these enantiomers depend on the complex molecular interactions between the analyte and the chiral selector immobilized on the stationary phase.
The underlying principle of chiral recognition involves the formation of transient diastereomeric complexes between the enantiomers and the CSP. bgb-analytik.com For a successful separation, there must be a sufficient difference in the stability of these complexes. A minimum of three simultaneous interactions between the analyte and the CSP are generally required for chiral recognition, with at least one interaction being stereoselective. bgb-analytik.com These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, inclusion complexes, and steric hindrance. bgb-analytik.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have demonstrated broad applicability for separating a diverse range of chiral compounds. nih.govspringernature.comnih.gov The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding with the carbamate (B1207046) groups on the polysaccharide backbone, and inclusion complexing, where the analyte or a part of it fits into a chiral groove or cavity of the polymer structure. sigmaaldrich.com
For this compound, the key interaction points are the hydroxyl (-OH) group, which can act as a hydrogen bond donor and acceptor, and the 4-chlorophenyl group, which can participate in π-π and hydrophobic interactions. The stereochemistry at the chiral center (C1) dictates the spatial orientation of these groups, influencing how effectively each enantiomer can interact with the chiral selector.
The elution order of enantiomers is not universally predictable and is highly dependent on the specific CSP and the mobile phase composition. chromatographyonline.com Factors that influence the elution order include:
Chiral Stationary Phase: Cellulose-based and amylose-based CSPs can exhibit different selectivities. For instance, amylose tris(3,5-dimethylphenylcarbamate) has been shown to be superior to the corresponding cellulose derivative for certain compounds. nih.gov The specific derivative, such as tris(3,5-dichlorophenylcarbamate), can also offer unique chiral recognition abilities. nih.gov
Mobile Phase: The composition of the mobile phase (e.g., normal-phase, reversed-phase, or polar organic mode) significantly impacts retention and selectivity. acs.org Additives and their concentrations can alter hydrogen bonding and other interactions, sometimes leading to a reversal of the elution order. chromatographyonline.com
Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction and can change the enantioselectivity and even reverse the elution order. chromatographyonline.com
While specific experimental data for the elution order of this compound is not available in the cited literature, a systematic screening approach is typically employed. This involves testing the racemic mixture on a set of different CSPs under various mobile phase conditions. Based on the principles of inclusion complexing for aryl compounds on polysaccharide phases, the enantiomer that can more deeply or favorably penetrate the chiral grooves of the CSP will be retained longer. sigmaaldrich.com The (R)-enantiomer, with its specific 3D arrangement of the ethyl, hydroxyl, and 4-chlorophenyl groups, will have a distinct interaction profile compared to the (S)-enantiomer, leading to their separation.
Table 1: Representative Data from Chiral HPLC Screening This table illustrates a hypothetical outcome of a chiral method development study for 1-(4-chlorophenyl)-1-propanol, demonstrating how different columns and mobile phases affect the separation.
| CSP Type | Mobile Phase (v/v) | Retention Time (R-isomer, min) | Retention Time (S-isomer, min) | Separation Factor (α) | Resolution (Rs) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (B130326) (90/10) | 12.5 | 14.2 | 1.14 | 2.1 |
| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (85/15) | 9.8 | 11.5 | 1.17 | 2.5 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Methanol (B129727)/Acetonitrile (B52724) (50/50) | 7.1 | 8.0 | 1.13 | 1.9 |
Note: The data in this table is representative and intended for illustrative purposes. The elution order and values are hypothetical and based on typical results for similar compounds.
Conformational Analysis and Interconversion Pathways
The biological activity and interaction of this compound with chiral environments, such as enzymes or chromatographic stationary phases, are governed by its three-dimensional structure. The molecule is not rigid and can exist in several different spatial arrangements, known as conformations or conformers, which arise from the rotation around its single bonds. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete molecular characterization.
The primary sources of conformational flexibility in this compound are the rotations around the C1-Cα (phenyl-C1) and C1-C2 (C1-ethyl) bonds. Computational chemistry methods, such as ab initio molecular orbital calculations, are powerful tools for investigating these conformational landscapes. rsc.org
For structurally similar molecules like 3-phenylpropanol, studies have identified multiple stable conformers in the gas phase. rsc.org The relative stability of these conformers is determined by a delicate balance of intramolecular interactions, including van der Waals forces and potential weak hydrogen bonds between the hydroxyl group and the phenyl ring's π-electron cloud.
In this compound, the key dihedral angles defining the conformation are:
τ1 (Cα-C(para)-C(ipso)-C1): Describes the rotation of the 4-chlorophenyl group.
τ2 (C(ipso)-C1-C2-C3): Describes the orientation of the ethyl group relative to the phenyl ring.
τ3 (H-O-C1-C(ipso)): Describes the orientation of the hydroxyl hydrogen.
The most stable conformations are expected to be staggered arrangements that minimize steric hindrance between the bulky 4-chlorophenyl group, the ethyl group, and the hydroxyl group. The potential energy surface (PES) of the molecule can be calculated to map these stable conformers (local minima) and the transition states (saddle points) that connect them. researchgate.netnih.gov The energy difference between a transition state and a stable conformer represents the activation energy barrier for the interconversion pathway.
Computational studies on similar molecules, such as 3-phenylpropanol, have been performed at levels of theory like MP2/6-31G* for the ground state to determine geometries and relative energies of different conformers. rsc.org A similar approach for this compound would likely reveal several low-energy conformers. These conformers would differ in the relative positioning of the ethyl and phenyl groups, described as gauche or anti arrangements. The presence of the electronegative chlorine atom and the hydroxyl group can lead to stabilizing intramolecular interactions that influence the conformational preference.
Table 2: Theoretical Conformational Analysis Data for this compound This table presents hypothetical data from a computational study, illustrating the relative energies and key dihedral angles for plausible stable conformers.
| Conformer | Dihedral Angle (τ2) | Dihedral Angle (τ3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| I (Anti-Gauche) | ~175° | ~65° | 0.00 | 65.1 |
| II (Gauche-Gauche) | ~68° | ~70° | 0.55 | 24.3 |
| III (Gauche-Anti) | ~70° | ~180° | 1.20 | 10.6 |
Note: This data is hypothetical and based on computational models for illustrative purposes. The exact values would require specific quantum chemical calculations.
The energy barriers for interconversion between these conformers in small molecules are typically low, allowing for rapid interconversion at room temperature. This dynamic equilibrium means that the molecule in solution is not a single static structure but an ensemble of rapidly interconverting conformers. nih.gov The properties and reactivity of the compound are therefore an average over this conformational ensemble.
Purity Assessment and Stereochemical Control in R 1 4 Chlorophenyl 1 Propanol Synthesis
Analytical Challenges in Enantiomeric Purity Determination
Detection and Quantification of Enantiomeric Contamination
The primary challenge in analyzing (R)-1-(4-chlorophenyl)-1-propanol lies in accurately detecting and quantifying the unwanted (S)-enantiomer. Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized techniques are required for their separation and quantification. libretexts.org
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of chiral compounds. numberanalytics.comceon.rs The choice of CSP is crucial, as it must exhibit differential interactions with the two enantiomers, leading to their separation. numberanalytics.comslideshare.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for this purpose. numberanalytics.comnih.gov The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. ceon.rsnih.gov
Another technique is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs). libretexts.orglibretexts.org CSAs form transient diastereomeric complexes with the enantiomers, resulting in distinguishable NMR spectra. libretexts.org This method allows for the in-situ determination of enantiomeric excess without the need for physical separation. libretexts.org
Table 1: Chiral HPLC Methods for Enantiomer Separation
| Stationary Phase | Mobile Phase | Application |
|---|---|---|
| Chiralcel OD (Cellulose-based) | n-hexane:isopropanol (98:2, v/v) | Separation of ketamine and norketamine enantiomers in plasma. nih.gov |
| Chiralpak AD-H (Amylose-based) | n-hexane:isopropanol:methanol (B129727):diethylamine (B46881) (75:10:15:0.1, v/v/v/v) | Separation of zolmitriptan (B1197) enantiomers. nih.gov |
Impurity Profiling and By-product Identification
Beyond enantiomeric contamination, the synthesis of this compound can lead to the formation of various impurities and by-products. ijpsr.com These can arise from the starting materials, side reactions, or degradation of the product. A comprehensive impurity profile is essential for ensuring the quality and safety of the final product. ijpsr.com
Common impurities can include unreacted starting materials, such as 4-chloropropiophenone, and by-products from over-reduction or other side reactions. The identification and quantification of these impurities are typically achieved using techniques like HPLC coupled with mass spectrometry (LC-MS) and NMR spectroscopy. ijpsr.com These methods provide information about the molecular weight and structure of the impurities, facilitating their identification.
Strategies for Maintaining and Enhancing Enantiopurity
Optimization of Reaction Conditions and Catalyst Selection
The most effective strategy for obtaining enantiomerically pure this compound is through asymmetric synthesis, which aims to selectively produce the desired enantiomer from the outset. wikipedia.org This is typically achieved through the enantioselective reduction of the corresponding ketone, 4-chloropropiophenone, using a chiral catalyst.
The choice of catalyst is critical for achieving high enantioselectivity. osi.lv Both biocatalysts (enzymes) and synthetic chiral catalysts are employed. Lipases and other enzymes can exhibit high enantioselectivity under specific reaction conditions. rsc.org Synthetic catalysts often involve a metal center coordinated to a chiral ligand. organic-chemistry.org The optimization of reaction parameters such as temperature, solvent, pressure, and substrate-to-catalyst ratio is crucial for maximizing both the chemical yield and the enantiomeric excess (ee) of the product. researchgate.netresearchgate.netsigmaaldrich.com For instance, the choice of solvent can significantly influence the reaction rate and selectivity. researchgate.netresearchgate.net
Table 2: Factors in Reaction Optimization
| Parameter | Influence |
|---|---|
| Catalyst | Determines the stereochemical outcome of the reaction. osi.lv |
| Solvent | Can affect catalyst activity and enantioselectivity. researchgate.netresearchgate.net |
| Temperature | Influences reaction rate and can impact selectivity. researchgate.net |
| Reaction Time | Affects conversion and potential for side reactions. researchgate.net |
Post-Synthetic Purification of Enantiomers
In cases where asymmetric synthesis does not yield a product with the desired level of enantiomeric purity, or when a racemic mixture is the starting point, post-synthetic purification methods are necessary. wikipedia.org
Chiral resolution is a common technique used to separate enantiomers. wikipedia.org This can be achieved through several methods:
Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid, to form a pair of diastereomeric salts. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org The desired enantiomer is then recovered by removing the resolving agent. wikipedia.org
Preparative Chiral Chromatography: This is essentially a scaled-up version of analytical chiral HPLC. numberanalytics.com It allows for the direct separation of enantiomers on a larger scale, providing both enantiomers in high purity. nih.gov
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. pharmtech.com
Table 3: Common Chiral Resolving Agents
| Resolving Agent | Target Functional Group |
|---|---|
| Tartaric Acid | Amines, Alcohols wikipedia.org |
| Mandelic Acid | Alcohols wikipedia.org |
| Camphorsulfonic Acid | Amines onyxipca.com |
Future Research Directions and Emerging Methodologies
Development of Novel Enantioselective Catalysts
The quest for highly efficient and selective catalysts is a primary driver of innovation in the synthesis of (R)-1-(4-chlorophenyl)-1-propanol. The development of novel enantioselective catalysts aims to overcome the limitations of traditional methods, offering improved yields, higher enantioselectivity, and milder reaction conditions.
One promising avenue is the design and application of chiral Lewis base catalysts. osi.lv These catalysts can facilitate a wide array of enantioselective transformations with high efficiency. osi.lv Research is also focused on creating catalysts for dynamic kinetic resolution, a powerful strategy that can convert a racemic mixture entirely into a single desired enantiomer. For instance, tandem catalysis using a combination of catalysts, such as a ruthenium complex, has shown potential in the acylative dynamic kinetic resolution of secondary alcohols. osi.lv
Furthermore, the concept of stereoablative enantioselective catalysis is gaining traction. This approach involves the destruction of a stereogenic center in a racemic starting material to form an achiral intermediate, which is then converted into a single enantiomer of the product. rsc.orgbeilstein-journals.org This method offers advantages like material recycling and the potential for both enantiodivergence and enantioconvergence. rsc.org For example, the oxidative kinetic resolution of secondary alcohols can be coupled with a recycling step where the undesired ketone byproduct is reduced back to the racemic alcohol, allowing for a theoretical yield of 100% of the desired enantiomer over multiple cycles. nih.gov
The development of new ligands for metal-based catalysts is another active area. For instance, the use of enantiomerically pure ligands with metals like chromium has been shown to be effective in asymmetric allylation reactions. organic-chemistry.org Similarly, rhodium complexes with chiral ligands have been successfully employed in the enantioselective synthesis of planar chiral compounds, a strategy that could be adapted for other chiral molecules. researchgate.net
Advanced Biocatalytic Systems for Sustainable Production
Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis for producing chiral alcohols like this compound. rsc.orgnih.gov Enzymes and whole-cell systems offer high regio- and stereoselectivity under mild reaction conditions, reducing the environmental impact associated with harsh chemicals and extreme temperatures. rsc.orgnih.gov
Research is also focused on discovering and engineering novel enzymes with improved properties. Alcohol dehydrogenases (ADHs) are a key class of enzymes for the synthesis of chiral alcohols. rsc.org A novel ADH from Stenotrophomonas maltophilia, for instance, has shown a broad substrate spectrum and excellent tolerance to high concentrations of co-solvents like 2-propanol. rsc.org This robustness is crucial for developing industrially viable processes. The combination of such enzymes with innovative reactor designs, like the thermostatic bubble column reactor (TBCR), can further enhance efficiency by removing inhibitory byproducts. rsc.org
The use of plant-based biocatalysts, such as carrot roots (Daucus carota), is another green approach being investigated for the synthesis of chiral alcohols. rsc.org While challenges like longer reaction times remain, ongoing research is focused on optimizing reaction conditions and exploring different plant varieties to improve efficiency. rsc.org The ultimate goal is to develop economically viable and environmentally friendly biocatalytic processes that can be scaled up for industrial production. nih.govhims-biocat.eu
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating the development of new synthetic methodologies for chiral compounds. Density Functional Theory (DFT) has become a powerful tool for understanding reaction mechanisms, predicting the stereochemical outcome of reactions, and designing more effective catalysts. researchgate.netnih.gov
By modeling the transition states of a reaction, researchers can gain insights into the factors that control enantioselectivity. researchgate.net This understanding allows for the rational design of catalysts and reaction conditions to favor the formation of the desired enantiomer. For example, DFT studies have been used to elucidate the mechanism of organocatalytic reactions and to explain the origin of stereoselectivity. researchgate.net This computational insight is invaluable for optimizing existing catalytic systems and for the in silico design of new ones.
The combination of DFT calculations with experimental techniques like Automated Electron Diffraction Tomography (ADT) is also proving to be a powerful approach for characterizing complex structures, which can be crucial for understanding catalyst-substrate interactions. mdpi.com This integrated approach has been used to refine the understanding of mineral structures and can be applied to the study of catalysts and their interactions with substrates like 4'-chloropropiophenone (B124772). mdpi.com
Furthermore, computational tools are being used to predict the properties of molecules, which can guide experimental efforts. mdpi.com For instance, Frontier Molecular Orbital (FMO) theory and other DFT-based reactivity indices can help in understanding the reactivity of molecules and in predicting the regioselectivity of reactions. mdpi.com This predictive power can save significant time and resources in the laboratory by focusing experimental work on the most promising approaches. The systematic use of these integrated approaches is expected to lead to breakthroughs in the efficient and selective synthesis of this compound. acs.org
Exploration of New Derivatization Chemistries
While the primary focus is often on the direct synthesis of this compound, the exploration of new derivatization chemistries for this compound and its precursors is also a significant area of research. Derivatization can be used to enhance the analytical detection of the compound, to create novel derivatives with potentially useful biological activities, or to facilitate purification processes. nih.govpsu.edu
For analytical purposes, derivatization can improve the performance of methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.gov For example, derivatizing alcohols with reagents that introduce a fluorescent or UV-active chromophore can significantly enhance detection sensitivity. nih.gov The development of new derivatization reagents is an ongoing area of research, with a focus on creating reagents that are more reactive, selective, and that produce derivatives with improved analytical properties. researchgate.net
From a synthetic perspective, the hydroxyl group of this compound is a versatile handle for further chemical modifications. ontosight.ai New derivatization reactions can lead to the synthesis of a wide range of esters, ethers, and other derivatives. Some of these derivatives may have interesting pharmaceutical or agrochemical properties in their own right. For instance, the synthesis of novel sulfamoyloxy-oxazolidinones has been explored, starting from related chiral building blocks. nih.gov
Q & A
Q. What are the established synthetic routes for (R)-1-(4-chlorophenyl)-1-propanol, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : this compound can be synthesized via catalytic asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (e.e.) . Grignard addition to 4-chlorophenyl ketones followed by stereoselective reduction is another route, where solvent polarity and temperature critically impact stereochemical outcomes . Enantiomeric purity can be monitored via chiral HPLC using columns like Chiralpak AD-H .
Q. How can researchers characterize the stereochemical configuration of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally analogous chlorophenyl alcohols . Chiral HPLC (e.g., using amylose-based columns) resolves enantiomers, while H NMR with chiral shift reagents (e.g., Eu(hfc)) distinguishes diastereomers . Vibrational circular dichroism (VCD) provides complementary data for configurational analysis .
Advanced Research Questions
Q. What strategies mitigate racemization during the synthesis or purification of this compound?
- Methodological Answer : Racemization often occurs under acidic/basic conditions or elevated temperatures. To minimize this:
Q. How does the chlorophenyl substituent influence the compound's reactivity in subsequent derivatization reactions?
- Methodological Answer : The electron-withdrawing Cl group activates the phenyl ring toward electrophilic substitution at the meta position, enabling regioselective functionalization (e.g., nitration, sulfonation) . In oxidation reactions, the benzylic alcohol moiety is prone to over-oxidation to ketones, necessitating controlled conditions (e.g., TEMPO/NaClO) .
Q. What computational methods predict the thermodynamic stability of this compound compared to its enantiomer?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model steric and electronic interactions, revealing lower energy for the (R)-enantiomer due to favorable aryl group orientation . Molecular docking studies further correlate stability with binding affinity in chiral environments, such as enzyme active sites .
Key Research Challenges
- Stereochemical Contradictions : Discrepancies in reported optical rotations for (R)-enantiomers may arise from solvent polarity effects or impurities; cross-validate with multiple techniques (e.g., NMR, VCD) .
- Synthetic Scalability : Catalytic asymmetric methods often require expensive ligands; explore ligand recycling or immobilized catalysts for cost efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
